1-([1,1'-Biphenyl]-2-yl)-3-(4,6-dimethylpyrimidin-2-yl)guanidine
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Overview
Description
1-([1,1'-Biphenyl]-2-yl)-3-(4,6-dimethylpyrimidin-2-yl)guanidine is a complex organic compound known for its unique chemical structure and properties This compound is characterized by the presence of a pyrimidine ring substituted with dimethyl groups and a guanidine moiety attached to a biphenyl system
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-([1,1'-Biphenyl]-2-yl)-3-(4,6-dimethylpyrimidin-2-yl)guanidine typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Pyrimidine Ring: The pyrimidine ring is synthesized through a condensation reaction involving appropriate precursors such as acetylacetone and guanidine.
Substitution with Dimethyl Groups: The pyrimidine ring is then subjected to alkylation reactions to introduce the dimethyl groups at the 4 and 6 positions.
Attachment of the Biphenyl System: The biphenyl system is introduced through a coupling reaction, often using Suzuki or Stille coupling methods.
Formation of the Guanidine Moiety:
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to enhance reaction efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
1-([1,1'-Biphenyl]-2-yl)-3-(4,6-dimethylpyrimidin-2-yl)guanidine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Halogenating agents, nucleophiles, and electrophiles.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce amine derivatives.
Scientific Research Applications
1-([1,1'-Biphenyl]-2-yl)-3-(4,6-dimethylpyrimidin-2-yl)guanidine has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor in various biological pathways.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-([1,1'-Biphenyl]-2-yl)-3-(4,6-dimethylpyrimidin-2-yl)guanidine involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 2-(4,6-Dimethyl-2-pyrimidinyl)-1-phenylguanidine
- 2-(4,6-Dimethyl-2-pyrimidinyl)-1-(4-methylphenyl)guanidine
- 2-(4,6-Dimethyl-2-pyrimidinyl)-1-(2-chlorophenyl)guanidine
Uniqueness
1-([1,1'-Biphenyl]-2-yl)-3-(4,6-dimethylpyrimidin-2-yl)guanidine is unique due to its specific substitution pattern and the presence of both a pyrimidine ring and a biphenyl system. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications.
Properties
IUPAC Name |
2-(4,6-dimethylpyrimidin-2-yl)-1-(2-phenylphenyl)guanidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N5/c1-13-12-14(2)22-19(21-13)24-18(20)23-17-11-7-6-10-16(17)15-8-4-3-5-9-15/h3-12H,1-2H3,(H3,20,21,22,23,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XJLAUUGAEXMSTE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)N=C(N)NC2=CC=CC=C2C3=CC=CC=C3)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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